molecular formula C15H11ClN2O6 B5765282 4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid

4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid

Cat. No. B5765282
M. Wt: 350.71 g/mol
InChI Key: WGXPBDJUYHMZKT-UHFFFAOYSA-N
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Description

4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid, also known as N-(2-nitrophenyl)-2-{4-chloro-2-[(2-nitrophenyl)oxy]phenyl}acetamide, is a chemical compound that has been widely used in scientific research. This compound is a member of the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known for its analgesic and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of 4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid involves the inhibition of COX-2 activity. This compound binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid in lab experiments is its well-documented synthesis method and purity. This compound is readily available from various chemical suppliers and can be easily synthesized in the lab. Additionally, this compound has been extensively studied and its mechanism of action is well-understood.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, and care must be taken when handling and disposing of this compound.

Future Directions

There are several future directions for research on 4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of cancer and other diseases. Finally, the potential use of this compound as an antioxidant and its effects on oxidative stress warrant further investigation.

Synthesis Methods

The synthesis of 4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid involves the reaction of 4-chloro-2-nitrophenol with 2-chloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with 2-aminobenzoic acid to form the final product. The synthesis of this compound has been well-documented in the literature, and the purity of the compound can be verified using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid has been widely used in scientific research for its anti-inflammatory and analgesic properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in inflammation and pain. As such, this compound has been used to study the role of COX-2 in various diseases such as arthritis, cancer, and Alzheimer's disease.

properties

IUPAC Name

4-chloro-2-[[2-(2-nitrophenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O6/c16-9-5-6-10(15(20)21)11(7-9)17-14(19)8-24-13-4-2-1-3-12(13)18(22)23/h1-7H,8H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXPBDJUYHMZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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